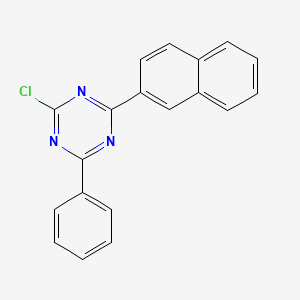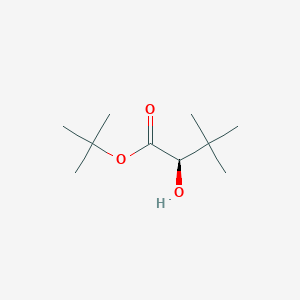
Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves various methods. For instance, the synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . Another method involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .Scientific Research Applications
Synthesis Applications
Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate has been utilized in various synthesis applications. It played a role in the creation of new diphosphite ligands used in rhodium-catalyzed hydroformylation and metal complex synthesis (Mikhel et al., 2011). Additionally, it was involved in the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, contributing to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).
Chemical Reactivity Studies
In chemical reactivity studies, this compound was observed in the synthesis of 3-hydroxy-1H-pyrrole via flash vacuum pyrolysis, demonstrating its role in producing significant yield of unstable compounds (Hill et al., 2009).
Hydroxyl Group Protection
Research has also focused on the protection of hydroxyl groups, where tert-butyl derivatives, such as this compound, have been considered for their stability and specific removal properties. This is particularly relevant in the synthesis of complex organic compounds (Corey & Venkateswarlu, 1972).
Role in Generating Highly Unsaturated Phosphorus Compounds
The compound has been involved in the generation and reactions of highly unsaturated phosphorus compounds, which are significant in various chemical syntheses (Ionkin et al., 2009).
Mechanism of Action
Target of Action
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is a complex organic compound. It’s known that similar tert-butyl compounds interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that similar tert-butyl compounds can undergo various chemical transformations . For instance, tert-butyl hydroperoxide is widely used in a variety of oxidation processes .
Biochemical Pathways
It’s known that similar tert-butyl compounds can be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The pharmacokinetics of similar tert-butyl compounds would depend on their specific structure and functional groups .
Result of Action
Similar tert-butyl compounds can have various effects depending on their specific structure and functional groups .
Action Environment
Similar tert-butyl compounds can be influenced by various environmental factors .
properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZGNXLIXQVTG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)
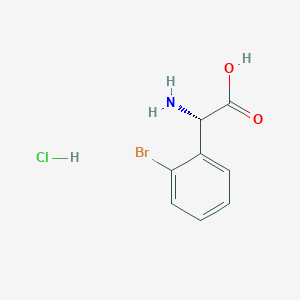

![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)
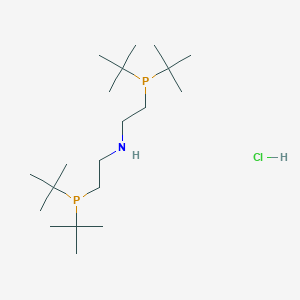
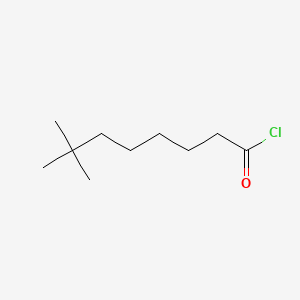

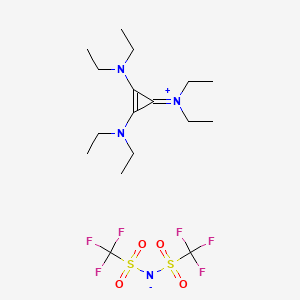

![7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B6591251.png)
![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)
